(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

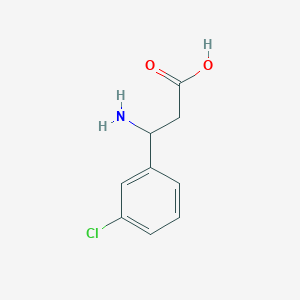

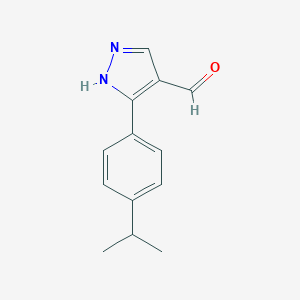

“(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It has the molecular formula C10H10F3NO2 . This compound is also known by several other names, including 3-Trifluoromethyl-L-Phenylalanine and L-3-Trifluoromethylphenylalanine .

Molecular Structure Analysis

The molecular weight of this compound is 233.19 g/mol . The IUPAC name is (2 S )-2-amino-3- [3- (trifluoromethyl)phenyl]propanoic acid . The InChI string representation of the molecule is InChI=1S/C10H10F3NO2/c11-10 (12,13)7-3-1-2-6 (4-7)5-8 (14)9 (15)16/h1-4,8H,5,14H2, (H,15,16)/t8-/m0/s1 . The canonical SMILES representation is C1=CC (=CC (=C1)C (F) (F)F)CC (C (=O)O)N .

科学的研究の応用

Biocatalysis in Pharmaceutical Intermediates

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, as a β-amino acid, is significant in pharmaceutical intermediates, particularly in chiral catalysis for enantiopure compound preparation. Methylobacterium oryzae demonstrates high enantioselective activity for producing this acid, showcasing its potential in asymmetric biocatalysis and pharmaceutical applications (Li et al., 2013).

Material Science and Polymer Technology

In material science, derivatives of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid can be used in the development of polymers with specific properties. For instance, it plays a role in the modification of polyvinyl alcohol/acrylic acid hydrogels, leading to polymers with enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).

Synthetic Chemistry and Drug Development

The synthesis of enantiomerically pure forms of this compound, such as through asymmetric transformation of its racemic N-phthaloyl derivative, is a key area of research. This synthesis is critical for the development of chiral intermediates used in various pharmaceuticals (Calmès & Escale, 1998).

Development of Chiral Intermediates

This compound is used as a chiral intermediate in the synthesis of antidepressant drugs. For instance, Saccharomyces cerevisiae reductase exhibits high enantioselectivity in producing (S)-3-chloro-1-phenyl-1-propanol, a related compound, demonstrating its relevance in synthesizing chiral intermediates for pharmaceuticals (Choi et al., 2010).

Environmental Sustainability

In green chemistry, derivatives like phloretic acid, related to (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, are explored as sustainable alternatives in polymer and material synthesis. This approach emphasizes the compound's role in developing environmentally sustainable materials (Trejo-Machin et al., 2017).

作用機序

Target of Action

It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes, including protein synthesis.

Mode of Action

As a phenylalanine derivative, it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

As a phenylalanine derivative, it may have similar effects, such as influencing hormone secretion and enhancing mental performance .

特性

IUPAC Name |

(3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKROQQTKYAUJB-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366176 |

Source

|

| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | |

CAS RN |

755749-11-2 |

Source

|

| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)

![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)